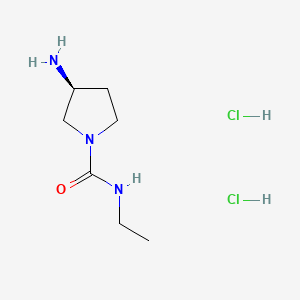

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride

Description

Role of Chiral Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring’s sp³-hybridized carbons and pseudorotation capability allow it to adopt multiple conformations, thereby enhancing its ability to explore pharmacophore space. This structural plasticity is critical for achieving high binding affinity and selectivity. For example, in Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) inhibitors, pyrrolidine carboxamides exhibit nanomolar potency by mimicking the natural substrate’s transition state. The lead compound from this class demonstrated a 160-fold improvement in activity after stereochemical optimization, underscoring the scaffold’s tunability.

Chiral pyrrolidine derivatives also show promise in oncology. A 2024 study reported pyrrolidine-carboxamide analogs with dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) inhibitory activity, where the (3S)-configured derivative 7g outperformed doxorubicin in antiproliferative assays against breast and colon cancer cell lines. The stereochemistry at the 3-position directly influenced kinase selectivity, with the S-enantiomer showing superior binding to EGFR’s ATP pocket.

Table 1: Biological Activities of Selected Pyrrolidine Carboxamide Derivatives

| Compound | Target | IC₅₀ (nM) | Stereochemical Feature |

|---|---|---|---|

| InhA inhibitor | Enoyl ACP reductase | 12 | (R)-configuration |

| 7g | EGFR/CDK2 | 87/15 | (3S)-configuration |

| CXCR4 antagonist | Chemokine receptor | 79 | (S)-pyrrolidine |

Significance of Stereochemical Control in Bioactive Molecule Design

Stereochemical precision is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of pyrrolidine derivatives. The (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride exemplifies this principle, as its diastereomeric purity directly correlates with target engagement. For instance, in CXCR4 antagonists, a single methyl group shift from the 3- to 4-position on the pyrrolidine ring reduced receptor affinity by 30-fold.

The synthesis of such stereochemically defined compounds often employs asymmetric catalysis or chiral pool strategies. The dihydrochloride salt of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide is synthesized via reductive amination of N-ethylcarboxamide precursors, followed by resolution using chiral acids. X-ray crystallography of intermediate complexes has been instrumental in verifying absolute configurations, as demonstrated in InhA inhibitor co-crystal structures.

Structural Analysis of this compound

- Molecular formula : C₇H₁₇Cl₂N₃O

- Key stereochemical features :

- Synthetic route :

$$

\text{Garner’s aldehyde} \xrightarrow{\text{MBH reaction}} \text{pyrrolidone intermediate} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(3S)-configured product}

$$

This compound’s stereochemical integrity is maintained through careful control of reaction conditions, such as low-temperature reductions and chiral stationary phase chromatography. Such methodologies ensure the production of enantiomerically pure materials necessary for high-throughput screening campaigns and structure-activity relationship studies.

Properties

CAS No. |

2919940-65-9 |

|---|---|

Molecular Formula |

C7H17Cl2N3O |

Molecular Weight |

230.13 g/mol |

IUPAC Name |

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H/t6-;;/m0../s1 |

InChI Key |

PZDNNASJZNUZLQ-ILKKLZGPSA-N |

Isomeric SMILES |

CCNC(=O)N1CC[C@@H](C1)N.Cl.Cl |

Canonical SMILES |

CCNC(=O)N1CCC(C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: trans-4-Hydroxy-L-proline Based Synthesis

A widely reported and efficient synthetic approach uses trans-4-hydroxy-L-proline as the chiral starting material. This method is notable for its operational simplicity, cost-effectiveness, and high optical purity of the final product.

- Decarboxylation: trans-4-hydroxy-L-proline undergoes catalytic decarboxylation to form (R)-3-hydroxypyrrolidine hydrochloride.

- N-tert-Butoxycarbonyl (N-Boc) Protection: The amino group is protected to prevent side reactions.

- Hydroxyl Sulfonylation: The hydroxyl group is converted into a good leaving group via sulfonylation.

- Nucleophilic Substitution (SN2) with Azide: The sulfonylated intermediate undergoes SN2 displacement by azide ion, which inverts the stereochemistry, yielding (3S)-azidopyrrolidine.

- Azide Reduction: The azide is reduced to an amino group using triphenylphosphine.

- Deprotection and Salt Formation: Removal of the Boc group with concentrated hydrochloric acid yields the dihydrochloride salt of the target compound.

This four-step sequence provides a high overall yield and excellent enantiomeric purity, making it a preferred industrial and laboratory method.

Catalytic Hydrogenation and Amide Coupling

Another approach involves catalytic hydrogenation of protected intermediates followed by amide bond formation:

- Protected amine intermediates are hydrogenated using palladium on carbon under hydrogen atmosphere to yield the free amine quantitatively.

- The free amine is then coupled with appropriate carboxylic acids or acid derivatives (e.g., using coupling reagents like HATU, HOAt, or COMU) in solvents such as dichloromethane or dimethylformamide.

- The reaction proceeds under mild conditions at room temperature, followed by purification via high-performance liquid chromatography (HPLC) to afford the amide product as diastereomeric mixtures, which can be separated.

This method is suitable for preparing amide derivatives of (3S)-3-amino-pyrrolidine compounds, including N-ethyl derivatives.

Alkylation and Dehydration Routes

Processes involving alkylation of haloacetyl-pyrrolidine intermediates have been described for related pyrrolidine carboxamide compounds:

- Preparation of l-haloacetyl-(S)-2-cyanopyrrolidine intermediates via reaction of L-prolinamine with chloroacetyl chloride.

- Dehydration of these intermediates using agents like trifluoroacetic acid anhydride.

- Subsequent alkylation with amino compounds such as 3-amino-1-adamantanol.

- Isolation and crystallization steps yield high purity pyrrolidine derivatives.

Though primarily reported for related compounds, these steps illustrate the versatility of haloacetyl intermediates in pyrrolidine carboxamide synthesis.

Comparative Data Table of Preparation Methods

Detailed Research Outcomes and Analysis

- The trans-4-hydroxy-L-proline method achieves high stereochemical control due to the inherent chirality of the starting amino acid derivative and the stereospecific SN2 displacement step, which inverts configuration to the desired (3S) isomer.

- Catalytic hydrogenation under mild conditions ensures quantitative conversion of azides or protected amines to free amines without racemization.

- Amide bond formation using modern coupling reagents like HATU or COMU provides high coupling efficiency and purity, critical for pharmaceutical-grade material.

- The haloacetylation and dehydration methods, while more complex, allow access to diverse pyrrolidine derivatives and have been optimized for high purity and yield in industrial contexts.

Chemical Reactions Analysis

Synthetic Pathways and Key Functional Group Reactivity

The compound’s synthesis typically involves multi-step processes starting from pyrrolidine precursors. Key steps include:

-

Amide bond formation : Reaction of 3-aminopyrrolidine with ethyl isocyanate or chloroethyl carbamate under basic conditions (e.g., triethylamine in THF) to install the carboxamide group .

-

Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (3S)-enantiomer, followed by dihydrochloride salt formation via HCl treatment .

Table 1: Reaction Conditions for Carboxamide Formation

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl isocyanate | THF | 0–25°C | 78–85 | |

| Chloroethyl carbamate | Dichloromethane | Reflux | 65–72 |

Amino Group Reactivity

The primary amine at the 3-position participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides. Steric hindrance from the pyrrolidine ring slows reaction kinetics compared to linear amines .

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis, yielding imines stable in non-aqueous media .

-

Reductive alkylation : Reacts with ketones (e.g., acetone) in the presence of NaBH₃CN to produce secondary amines, though competing reduction of the carboxamide is minimized by pH control .

Carboxamide Stability and Transformations

The N-ethyl carboxamide exhibits moderate hydrolytic stability:

-

Acidic hydrolysis : Prolonged exposure to 6M HCl at reflux cleaves the amide bond, yielding 3-aminopyrrolidine and ethylamine hydrochloride .

-

Enzymatic cleavage : Susceptible to amidases in biological systems, releasing the parent amine for pharmacological activity.

Table 2: Hydrolysis Kinetics of the Carboxamide Group

| Conditions | Half-life (h) | Products Formed | Reference |

|---|---|---|---|

| 6M HCl, 100°C | 2.5 | 3-aminopyrrolidine + EtNH₂ | |

| Phosphate buffer (pH 7.4, 37°C) | 120 | No significant degradation |

Catalytic Hydrogenation and Dehalogenation

The pyrrolidine ring undergoes hydrogenation under Pd/C or Raney nickel catalysts, though the primary amine and carboxamide remain intact. For halogenated analogs (e.g., bromo derivatives), dehalogenation occurs at 50–60 psi H₂, retaining stereochemistry .

Salt-Formation Equilibria

The dihydrochloride salt dissociates in aqueous media:

-

pKa values : Amino group ≈ 9.2; protonated carboxamide ≈ 3.5 (estimated via potentiometric titration) .

Key Research Findings

Scientific Research Applications

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The compound is compared below with dihydrochloride salts and biogenic amines referenced in analytical literature (see Table 1 ).

Table 1: Comparative Analysis of Dihydrochloride Salts and Biogenic Amines

*Assumed based on typical synthesis protocols; experimental validation required.

Key Differences

- Structural Complexity : Unlike linear diamines (e.g., putrescine, cadaverine), the target compound features a pyrrolidine ring with stereochemical complexity, impacting its binding affinity in biological systems.

- Purity and Handling : Cadaverine and putrescine dihydrochlorides are used as high-purity standards (>98%) in food analysis , while the target compound’s enantiomeric purity (due to the 3S configuration) necessitates chiral separation techniques, adding complexity to synthesis and quality control.

- Solubility : All dihydrochloride salts exhibit high water solubility, but the target compound’s carboxamide group may enhance solubility in polar organic solvents compared to aliphatic diamines.

Analytical Considerations

- Solution Preparation : Like putrescine and cadaverine dihydrochlorides, the target compound requires precise mass-to-volume adjustments for stock solutions. For example, 253.17 mg of the compound dissolved in 100 mL water yields a 1000 mg/L solution (free base equivalent: ~170 mg/L). This aligns with methods for biogenic amine standards .

- Stability : Dihydrochloride salts generally exhibit superior stability over free bases. However, the target compound’s carboxamide group may introduce hygroscopicity, necessitating desiccated storage.

Biological Activity

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is a compound of increasing interest in pharmacology due to its unique structural characteristics and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and comparative studies with similar compounds.

Structural Characteristics

The compound features a pyrrolidine ring with an amino group and a carboxamide functional group. The dihydrochloride form enhances its solubility in aqueous environments, which is critical for biological activity. The stereochemistry of the compound plays a significant role in its interaction with biological targets.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases. Its potential effects include:

- Histamine H3 Receptor Antagonism : The compound has been studied for its binding affinity to histamine H3 receptors, which are implicated in cognitive functions and disorders such as Alzheimer's disease. Antagonism at these receptors may enhance neurotransmitter release, contributing to improved cognitive function .

- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer's disease .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Methylpyrrolidine | Pyrrolidine derivative | Methyl substitution affects solubility and reactivity. |

| N-Ethylpyrrolidine | Simple pyrrolidine | Lacks carboxamide functionality; limited bioactivity. |

| 4-Aminopiperidine | Piperidine derivative | Similar amine functionality but different ring structure. |

| 1-Aminocyclopentanecarboxylic acid | Cyclopentane derivative | Contains a carboxylic acid instead of an amide; different reactivity profile. |

The distinct biological activities of this compound can be attributed to its specific stereochemistry and functional groups, which confer unique binding affinities and inhibitory effects compared to these similar compounds.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Neuropharmacological Effects : In animal models, administration of the compound showed enhanced wakefulness and increased dopamine release in the prefrontal cortex, indicating potential use as a cognitive enhancer .

- Cognitive Disorders : A study assessed the compound's effect on cognitive function in models simulating Alzheimer's disease. Results indicated significant improvements in memory retention and learning capabilities when compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.